molecular formula C16H21N3O5S B2911151 8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-77-1

8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2911151
CAS RN: 942006-77-1
M. Wt: 367.42
InChI Key: LRQHEGXLGDTCPM-UHFFFAOYSA-N
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Description

“8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C15H19N3O5S and a molecular weight of 353.39. It is related to spirotetramat, a second-generation insecticide developed by Bayer CropScience .


Synthesis Analysis

The synthesis of spirotetramat, which seems to be related to the compound , involves a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Scientific Research Applications

Receptor Antagonism and Agonism

One application of this chemical involves its role as a selective antagonist for certain receptor subtypes. For example, BMY 7378, a derivative closely related to the compound , is selective for the alpha 1D-adrenoceptor subtype. This selectivity is significant for pharmacological studies focusing on the modulation of these receptors, which are crucial in cardiovascular and neurological functions. The compound's high affinity for rat aorta alpha 1-adrenoceptors emphasizes its potential in cardiovascular research (Goetz et al., 1995).

Antimicrobial and Detoxification Applications

Another application is found in the field of material science, where derivatives of the compound have been utilized for antimicrobial and detoxification purposes. Specifically, N-Halamine-coated cotton, synthesized using a precursor related to this compound, demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7. This application is particularly relevant for creating antimicrobial textiles and surfaces, offering a way to enhance hygiene and safety in various settings (Ren et al., 2009).

Hypoglycemic Activity

In the realm of medicinal chemistry, certain spiroimidazolidine-2,4-diones, which share a structural motif with the compound , have been studied for their hypoglycemic potential. These studies have found that certain derivatives exhibit excellent hypoglycemic activity in vivo, suggesting potential applications in the treatment or management of diabetes. This highlights the compound's relevance in the development of new therapeutic agents for metabolic disorders (Iqbal et al., 2012).

Anticonvulsant Activity

Furthermore, various derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. This research is crucial for the development of new pharmacological treatments for epilepsy and other seizure disorders. The systematic study of these derivatives has led to insights into the structure-activity relationships that govern their efficacy as anticonvulsant agents, providing a foundation for future drug development efforts (Obniska et al., 2006).

Future Directions

While specific future directions for “8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not available, spirotetramat, a related compound, has prominent applications and market prospects due to its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .

properties

IUPAC Name

8-(2-methoxy-5-methylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-11-4-5-12(24-3)13(10-11)25(22,23)19-8-6-16(7-9-19)14(20)18(2)15(21)17-16/h4-5,10H,6-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQHEGXLGDTCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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